

Application Notes: Yeast Two-Hybrid Assay for GA1-GID1 Receptor Interaction

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Compound of Interest

Compound Name: Gibberellin A1

Cat. No.: B196259

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Introduction

The yeast two-hybrid (Y2H) system is a powerful in vivo molecular biology technique used to identify and characterize binary protein-protein interactions.[1][2][3] This application note details the use of the Y2H assay to investigate the interaction between the gibberellin (GA) receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), and DELLA proteins, which are key repressors of GA signaling, referred to here as GA-INSENSITIVE (GA1). The interaction between GID1 and GA1 is a crucial step in the GA signaling pathway, leading to the degradation of DELLA proteins and the subsequent activation of GA responses in plants.[4][5] This assay is particularly valuable for drug development professionals seeking to screen for compounds that can modulate this interaction, such as inhibitors of GA perception.[6]

Principle of the Assay

The Gal4-based yeast two-hybrid system relies on the reconstitution of a functional transcription factor.[1] The two proteins of interest, GID1 and GA1, are expressed as fusion proteins with the two separable domains of the GAL4 transcription factor: the DNA-binding domain (DBD) and the activation domain (AD).

- Bait: GID1 is fused to the GAL4 DNA-binding domain (DBD-GID1).
- Prey: GA1 (a DELLA protein) is fused to the GAL4 activation domain (AD-GA1).

When co-expressed in a yeast reporter strain, if GID1 and GA1 interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This complex then binds to the upstream activating sequence (UAS) of reporter genes (e.g., HIS3, ADE2, lacZ), leading to their transcription. The expression of these reporter genes allows for the selection of yeast cells on specific dropout media and for quantitative measurement of the interaction strength. A key feature of the GID1-DELLA interaction is its dependence on the presence of gibberellin (GA).^{[7][8]} Therefore, the interaction is typically observed only when bioactive GAs (like GA3 or GA4) are added to the growth medium.^[9]

Applications in Research and Drug Development

- **Confirmation of Interaction:** Validating the direct, GA-dependent physical interaction between GID1 and GA1.^{[4][5]}
- **Domain Mapping:** Identifying specific domains or amino acid residues within GID1 and GA1 that are essential for their interaction.^[7]
- **Screening for Interactors:** Identifying other proteins that may interact with GID1 or GA1.
- **High-Throughput Screening (HTS):** Screening small molecule libraries for compounds that either inhibit or enhance the GA-induced GID1-GA1 interaction.^[6] This is particularly relevant for the development of novel plant growth regulators or herbicides.

Quantitative Data Summary

The strength of the GA-dependent GID1-GA1 interaction can be quantified using a β -galactosidase assay. The following table summarizes representative quantitative data from yeast two-hybrid experiments, illustrating the dose-dependent effect of different gibberellins on the interaction between rice GID1 and the DELLA protein SLR1 (a GA1 homolog).

Gibberellin (GA)	Concentration (M)	β -Galactosidase Activity (Relative Units)
No GA	-	~0
GA1	10 ⁻⁷	~20
10 ⁻⁶	~50	
10 ⁻⁵	~80	
10 ⁻⁴	~90	
GA3	10 ⁻⁷	~30
10 ⁻⁶	~70	
10 ⁻⁵	~100	
10 ⁻⁴	~110	
GA4	10 ⁻⁷	~40
10 ⁻⁶	~90	
10 ⁻⁵	~120	
10 ⁻⁴	~125	

Data are adapted from published studies and presented for illustrative purposes. Actual values may vary depending on experimental conditions.^[7]

Experimental Protocols

Plasmid Construction

- Bait Plasmid (pGBKT7-GID1):
 - Amplify the full-length coding sequence of GID1 by PCR using primers with appropriate restriction sites (e.g., EcoRI and BamHI).
 - Digest both the PCR product and the pGBKT7 vector (containing the GAL4 DNA-binding domain) with the corresponding restriction enzymes.

- Ligate the digested GID1 insert into the linearized pGBKT7 vector.
- Transform the ligation product into E. coli for plasmid amplification and selection (e.g., on LB plates with kanamycin).
- Verify the construct by restriction digestion and DNA sequencing.
- Prey Plasmid (pGADT7-GA1):
 - Amplify the full-length coding sequence of GA1 (or a specific DELLA protein like RGA or SLR1) by PCR using primers with appropriate restriction sites.
 - Digest the PCR product and the pGADT7 vector (containing the GAL4 activation domain) with the corresponding restriction enzymes.
 - Ligate the digested GA1 insert into the linearized pGADT7 vector.
 - Transform into E. coli for plasmid amplification and selection (e.g., on LB plates with ampicillin).
 - Verify the construct by restriction digestion and DNA sequencing.

Yeast Transformation

- Prepare Competent Yeast Cells:
 - Inoculate a suitable yeast reporter strain (e.g., AH109 or Y2HGold) into 10 mL of YPD medium and grow overnight at 30°C with shaking.
 - The following day, dilute the overnight culture into 50 mL of fresh YPD and grow to an OD600 of 0.4-0.6.
 - Harvest the cells by centrifugation, wash with sterile water, and resuspend in a transformation solution (e.g., LiAc/PEG).
- Co-transform Plasmids:

- Add 100-500 ng of both the bait (pGBKT7-GID1) and prey (pGADT7-GA1) plasmids to an aliquot of competent yeast cells.
- Add carrier DNA (e.g., single-stranded salmon sperm DNA).
- Heat shock the cells at 42°C for 30-45 minutes.
- Plate the transformation mixture onto selective dropout (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for yeast that have taken up both plasmids.
- Incubate at 30°C for 2-4 days until colonies appear.

Interaction Assay (Qualitative)

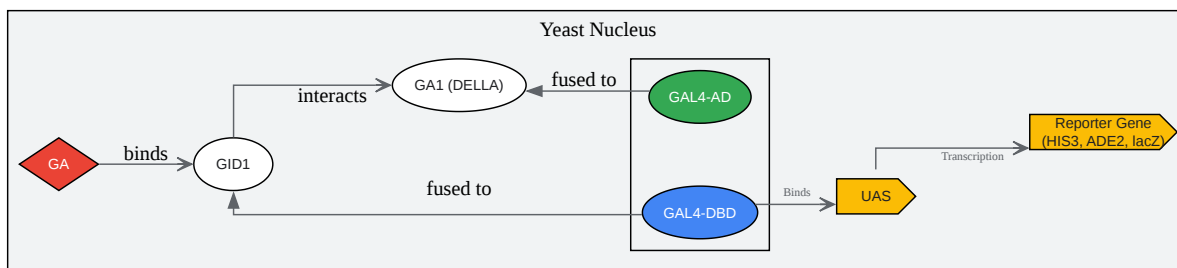
- Prepare Master Plate:
 - Pick several independent colonies from the SD/-Trp/-Leu plate and streak them onto a fresh master plate with the same medium. Also, include positive and negative controls.
 - Incubate at 30°C for 1-2 days.
- Replica Plating:
 - Replica-plate the yeast patches from the master plate onto high-stringency selective medium:
 - SD/-Trp/-Leu/-His/-Ade (quadruple dropout medium).
 - SD/-Trp/-Leu/-His/-Ade containing various concentrations of gibberellin (e.g., 10 μ M GA3).
 - Incubate the plates at 30°C and monitor for growth over 3-7 days. Growth on the high-stringency medium in the presence of GA indicates a positive interaction.

β -Galactosidase Assay (Quantitative)

- Prepare Yeast Cultures:

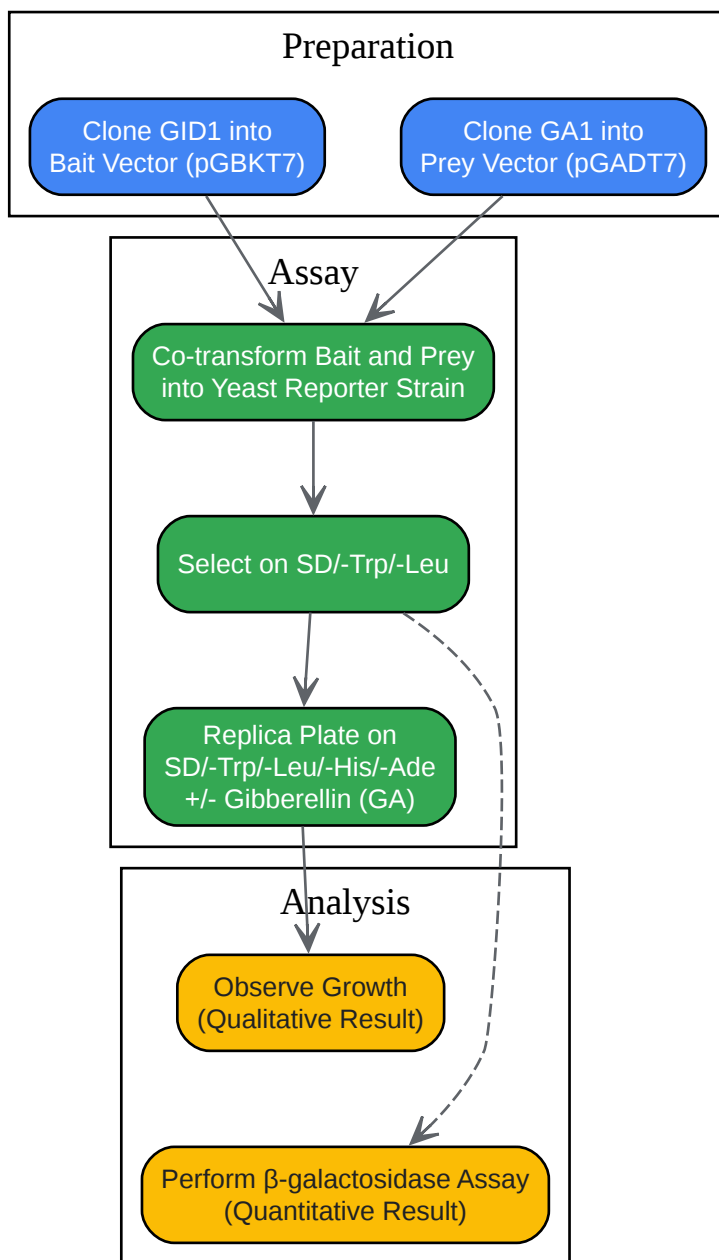
- Inoculate single colonies from the SD/-Trp/-Leu plate into 5 mL of liquid SD/-Trp/-Leu medium.
- For each construct, prepare two cultures: one with and one without the addition of a specific concentration of GA.
- Grow overnight at 30°C with shaking.
- Cell Lysis and Assay:
 - Measure the OD600 of the yeast cultures.
 - Take an aliquot of each culture, centrifuge to pellet the cells, and resuspend in Z-buffer.
 - Lyse the cells (e.g., by freeze-thaw cycles or with chloroform/SDS).
 - Add ONPG (o-nitrophenyl-β-D-galactopyranoside) to the cell lysate and incubate at 30°C.
 - Stop the reaction by adding Na₂CO₃ when a yellow color develops.
 - Measure the absorbance at 420 nm (OD420).
 - Calculate β-galactosidase activity in Miller units: $\text{Units} = 1000 * \text{OD420} / (t * V * \text{OD600})$, where t is time in minutes and V is the volume of culture in mL.

Visualizations



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Caption: Gibberellin (GA) dependent GID1-GA1 interaction in the Yeast Two-Hybrid system.



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Caption: Experimental workflow for the Yeast Two-Hybrid assay of GID1-GA1 interaction.

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